Fabomotizole
Fabomotizole
Afobazole, also known as Fabomotizole, Obenoxazine and CM346, is an anxiolytic drug launched in Russia in the early 2000s. It produces anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions. Its mechanism of action remains poorly defined however, with GABAergic, NGF- and BDNF-release-promoting, MT1 receptor agonism, MT3 receptor antagonism, and sigma agonism suggested as potential mechanisms. Fabomotizole was shown to inhibit MAO-A reversibly and there might be also some involvement with serotonin receptors. Fabomotizole has found little clinical use outside Russia and has not been evaluated by the FDA.
Brand Name:
Vulcanchem
CAS No.:
173352-21-1
VCID:
VC0517426
InChI:
InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
SMILES:
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
Molecular Formula:
C15H21N3O2S
Molecular Weight:
307.4 g/mol
Fabomotizole
CAS No.: 173352-21-1
Inhibitors
VCID: VC0517426
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 173352-21-1 |
---|---|
Product Name | Fabomotizole |
Molecular Formula | C15H21N3O2S |
Molecular Weight | 307.4 g/mol |
IUPAC Name | 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine |
Standard InChI | InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) |
Standard InChIKey | WWNUCVSRRUDYPP-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 |
Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 |
Appearance | Solid powder |
Description | Afobazole, also known as Fabomotizole, Obenoxazine and CM346, is an anxiolytic drug launched in Russia in the early 2000s. It produces anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions. Its mechanism of action remains poorly defined however, with GABAergic, NGF- and BDNF-release-promoting, MT1 receptor agonism, MT3 receptor antagonism, and sigma agonism suggested as potential mechanisms. Fabomotizole was shown to inhibit MAO-A reversibly and there might be also some involvement with serotonin receptors. Fabomotizole has found little clinical use outside Russia and has not been evaluated by the FDA. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-((2-morpholino)ethylthio)-5-ethoxybenzimidazole 2-((2-morpholino)ethylthio)-5-ethoxybenzimidazole dihydrochloride afobazol afobazole aphobazole |
Reference | 1: Katnik C, Garcia A, Behensky AA, Yasny IE, Shuster AM, Seredenin SB, Petrov AV, Seifu S, McAleer J, Willing A, Cuevas J. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes. Neurobiol Dis. 2014 Feb;62:354-64. doi: 10.1016/j.nbd.2013.10.011. PubMed PMID: 24141021. 2: Behensky AA, Yasny IE, Shuster AM, Seredenin SB, Petrov AV, Cuevas J. Stimulation of sigma receptors with afobazole blocks activation of microglia and reduces toxicity caused by amyloid-β25-35. J Pharmacol Exp Ther. 2013 Nov;347(2):458-67. doi: 10.1124/jpet.113.208348. PubMed PMID: 24006337. 3: Gribakina OG, Kolyvanov GB, Litvin AA, Zherdev VP, Seredin SB. [In vivo study of the pharmacokinetic interaction of afobazole and losartan (cytochrome CYP2C9 substrate)]. Eksp Klin Farmakol. 2013;76(3):35-7. Russian. PubMed PMID: 23767102. 4: Behensky AA, Yasny IE, Shuster AM, Seredenin SB, Petrov AV, Cuevas J. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35. J Pharmacol Exp Ther. 2013 Nov;347(2):468-77. doi: 10.1124/jpet.113.208330. PubMed PMID: 24006338. 5: Seredenin SB, Tsorin IB, Vititnova MB, Stolyaruk VN, Chichkanov GG, Kryzhanovskii SA. On the mechanism of anti-ischemic effects of afobazole. Bull Exp Biol Med. 2013 Oct;155(6):760-3. PubMed PMID: 24288760. 6: Cuevas J, Rodriguez A, Behensky A, Katnik C. Afobazole modulates microglial function via activation of both sigma-1 and sigma-2 receptors. J Pharmacol Exp Ther. 2011 Oct;339(1):161-72. doi: 10.1124/jpet.111.182816. PubMed PMID: 21715561. 7: Cuevas J, Behensky A, Deng W, Katnik C. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors. J Pharmacol Exp Ther. 2011 Oct;339(1):152-60. doi: 10.1124/jpet.111.182774. PubMed PMID: 21715562. 8: Gorbatova DM, Litvinova SA, Durnev AD, Seredenin SB. Afobazole protects rats exposed to peat smoke in utero. Bull Exp Biol Med. 2015 Mar;158(5):664-9. doi: 10.1007/s10517-015-2830-z. PubMed PMID: 25778655. 9: Zabrodina VV, Shreder ED, Shreder OV, Durnev AD, Seredenin SB. Effect of Afobazole and Betaine on DNA Damage in Placental and Embryonic Tissues of Rats with Experimental Streptozocin Diabetes. Bull Exp Biol Med. 2015 Oct;159(6):757-60. doi: 10.1007/s10517-015-3068-5. PubMed PMID: 26519266. 10: Gribakina OG, Kolyvanov GB, Litvin AA, Smirnov VV, Shevchenko RV, Zherdev VP. [EVALUATION OF THE PHARMACOKINETIC INTERACTION OF AFOBAZOLE WITH CYP2C9 ENZYME DRUG SUBSTRATE OF CYTOCHROME P450]. Eksp Klin Farmakol. 2015;78(12):18-22. Russian. PubMed PMID: 27051923. 11: Raevskiĭ KS, Narkevich VB, Klodt PM, Kudrin VS. [Possible role of serotonin 5-HT2 receptors in mechanism of afobazole anxiolytic action: neurochemical study of inter-line differences in mice]. Eksp Klin Farmakol. 2011;74(12):3-7. Russian. PubMed PMID: 22379873. 12: Kadnikov IA, Voronin MV, Seredenin SB. Cytoprotective Effect of Afobazole and Its Main Metabolite M-11. Bull Exp Biol Med. 2015 May;159(1):44-7. doi: 10.1007/s10517-015-2886-9. PubMed PMID: 26033588. 13: Katnik C, Garcia A, Behensky AA, Yasny IE, Shuster AM, Seredenin SB, Petrov AV, Cuevas J. Activation of σ1 and σ2 receptors by afobazole increases glial cell survival and prevents glial cell activation and nitrosative stress after ischemic stroke. J Neurochem. 2016 Nov;139(3):497-509. doi: 10.1111/jnc.13756. PubMed PMID: 27488244. 14: Bochkov PO, Litvin AA, Kolyvanov GB, Viglinskaya AO, Zherdev VP, Blynskaya EV, Alekseev KV. [Pharmacokinetic evaluation of afobazole pharmaceutical composition with modified release]. Eksp Klin Farmakol. 2015;78(3):27-9. Russian. PubMed PMID: 26036008. 15: Bugayova LI, Denisova TD, Morozova YA, Sergeeva SA, Kharlamov IV. Effect of afobazole administered to pregnant rats during organogenesis on prenatal development of fetuses. Bull Exp Biol Med. 2014 Nov;158(1):57-60. doi: 10.1007/s10517-014-2691-x. PubMed PMID: 25403398. 16: Zabrodina VV, Shreder ED, Shreder OV, Durnev AD, Seredenin SB. Impaired prenatal development and glycemic status in the offspring of rats with experimental streptozotocin-induced diabetes and their correction with afobazole. Bull Exp Biol Med. 2014 Nov;158(1):16-20. doi: 10.1007/s10517-014-2681-z. PubMed PMID: 25403388. 17: Rayevsky KS, Narkevich VB, Klodt PM, Kudrin VS. Effect of combined administration of afobazole and 5-HT2b/2c receptor antagonist SB-200646A on neurochemical profile of brain structures in C57Bl/6 and BALB/c mice. Bull Exp Biol Med. 2012 Sep;153(5):689-93. PubMed PMID: 23113259. 18: [Assessment of afobazole effects on diazepam withdrawal-induced anxiety in rats]. Eksp Klin Farmakol. 2014;77(4):6-9. Russian. PubMed PMID: 25076752. 19: Gorbatova DM, Nemova EP, Solomina AS, Durnev AD, Seredenin SB. Prenatal effects of peat combustion products and afobazole correction thereof in the rat progeny. Bull Exp Biol Med. 2015 Mar;158(5):654-8. doi: 10.1007/s10517-015-2829-5. PubMed PMID: 25778654. 20: Volkova AV, Kalinina TC, Voronina TA. [Comparative study of the interoceptive effects of afobazole and diazepam]. Eksp Klin Farmakol. 2010 Oct;73(10):2-6. Russian. PubMed PMID: 21254504. |
PubChem Compound | 9862937 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume